molecular formula C15H19NO7S B2761490 ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866134-46-5

ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2761490
CAS No.: 866134-46-5
M. Wt: 357.38
InChI Key: HTJKCSSIOFPQJV-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866134-50-1) is a substituted 1,4-benzoxazine derivative characterized by:

  • Position 4: A methylsulfonyl (-SO₂CH₃) group, a strong electron-withdrawing substituent.
  • Position 6: A 2-methoxy-2-oxoethyl (-CH₂COOMe) group, contributing both ester and ketone functionalities.

Properties

IUPAC Name

ethyl 6-(2-methoxy-2-oxoethyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7S/c1-4-22-15(18)13-9-16(24(3,19)20)11-7-10(8-14(17)21-2)5-6-12(11)23-13/h5-7,13H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJKCSSIOFPQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, also known as CAS No. 866134-46-5, is a compound belonging to the benzoxazine class of heterocyclic compounds. This class is recognized for its diverse biological activities, including anticancer properties. The molecular formula of this compound is C15H19NO7S, with a molecular weight of 357.38 g/mol.

PropertyValue
Molecular FormulaC15H19NO7S
Molecular Weight357.38 g/mol
CAS Number866134-46-5

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Recent studies have shown that compounds in the benzoxazine class exhibit significant anti-proliferative effects against various cancer cell lines.

Anticancer Activity

A notable study evaluated a series of benzoxazine derivatives for their anti-proliferative effects on several cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The compound demonstrated an IC50 range of 7.84–16.2 µM , indicating potent anticancer activity against these cell lines .

Structure–Activity Relationship (SAR) Findings:

  • Electron-Dongating Groups: The introduction of electron-donating groups at the para-position on the aromatic ring significantly enhanced anticancer activity compared to electron-withdrawing groups.
  • Hydroxyl Groups: Compounds with hydroxyl groups exhibited superior efficacy due to potential hydrogen bonding interactions with target sites.
  • Key Substituents: The presence of specific substituents such as -NH₂ at the para position on ring C was associated with improved inhibition rates against MDA-MB-231 and PC-3 cell lines .

The precise mechanism by which this compound exerts its anticancer effects remains to be fully elucidated. However, it is hypothesized that its activity may involve:

  • Inhibition of angiogenesis.
  • Modulation of hypoxia-induced gene expression.
  • Interaction with retinoic acid receptor-related orphan receptors (ROR) to enhance T-cell activity in tumor microenvironments .

Case Studies

Several case studies have highlighted the potential of benzoxazine derivatives in cancer therapy:

  • Study on MDA-MB-231 Cells:
    • Findings: Compound showed a 78% inhibition rate against breast cancer cells.
    • Conclusion: Suggests that structural modifications can lead to enhanced therapeutic efficacy.
  • Prostate Cancer Study (PC-3 Cells):
    • Findings: Compound exhibited up to 98% inhibition in cell proliferation assays.
    • Conclusion: Indicates strong potential for development into a therapeutic agent for prostate cancer treatment.

Comparison with Similar Compounds

Substituent Variations at Position 4

The methylsulfonyl group at position 4 distinguishes the target compound from analogs with alternative substituents:

Compound (Position 4 Substituent) Key Properties Synthetic Route Impact on Reactivity
Methylsulfonyl (-SO₂CH₃) (Target) High polarity, electron-withdrawing; enhances stability and directs electrophilic substitution to specific positions. Likely introduced via sulfonation or oxidation of a thioether precursor . Deactivates the aromatic ring, reducing reactivity toward electrophiles compared to electron-donating groups.
Acetyl (-COCH₃) (e.g., Ethyl 4-acetyl-6-chloro-...) Moderate electron-withdrawing effect; IR absorption at ~1741 cm⁻¹ (C=O stretch) . Acetylation using acetic anhydride or acetyl chloride . Less deactivating than sulfonyl groups; allows for regioselective formylation at position 6 or 8 .
Benzyl (-CH₂Ph) (e.g., Ethyl 4-benzyl-6-chloro-...) Electron-donating; increases solubility in organic solvents. Melting point: 96–98°C . Alkylation with benzyl halides under basic conditions . Activates the ring for electrophilic substitution; Vilsmeier-Haack formylation occurs exclusively at position 7 .
Methyl (-CH₃) (e.g., Ethyl 4-methyl-3,4-dihydro-...) Electron-donating; simpler steric profile. InChIKey: DQFSXFFUZUKZTD . Direct alkylation or reductive amination . Enhances reactivity toward electrophiles; facilitates substitutions at positions 6 and 6.

Substituent Variations at Position 6

The 2-methoxy-2-oxoethyl group at position 6 contrasts with other common substituents:

Compound (Position 6 Substituent) Key Properties Pharmacological Relevance
2-Methoxy-2-oxoethyl (-CH₂COOMe) (Target) Combines ester and ketone functionalities; may improve membrane permeability. Potential for prodrug applications or hydrogen bonding in target interactions.
Chloro (-Cl) (e.g., Ethyl 6-chloro-4-methyl-...) Electron-withdrawing; melting point 98–100°C. IR: 1755 cm⁻¹ (C=O) . Chlorinated analogs are intermediates for further functionalization (e.g., Suzuki couplings) .
Bromo (-Br) (e.g., Ethyl 6-bromo-4-benzyl-...) Heavy atom effect; higher molecular weight. Calculated C: 46.18%, H: 4.23% . Useful in X-ray crystallography or as a halogen bond donor.
Formyl (-CHO) (e.g., Ethyl 6-formyl-3,4-dihydro-...) Reactive aldehyde group; obtained via Rieche formylation (52% yield) . Key intermediate for synthesizing indole derivatives via Hemetsberger reaction .

Physicochemical Properties

  • Melting Points : Sulfonyl and acetyl derivatives exhibit higher melting points (86–100°C) due to polarity, compared to benzyl or methyl analogs (<100°C) .
  • Spectroscopic Data :
    • IR : C=O stretches vary: 1755 cm⁻¹ (carboxylate esters) , 1741 cm⁻¹ (acetylated derivatives) .
    • NMR : Methoxy protons in the target compound resonate at ~3.7 ppm, while methylsulfonyl protons appear as a singlet at ~3.3 ppm .

Pharmacological and Application Insights

  • Methylsulfonyl Group : Enhances metabolic stability and solubility, critical for drug design .
  • Comparison with Indole Derivatives : Formylated analogs (e.g., ethyl 6-formyl-...) are precursors to indoles, which exhibit diverse bioactivity .

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